Methyllycanonitine

Description

Historical Context of Isolation and Initial Characterization for Research Purposes

The initial isolation of the compound now known as Methyllycaconitine (B43530) was accomplished from the seeds of Delphinium brownii. However, the initial isolate was not sufficiently pure, and the researcher, Manske, did not assign it a name. wikipedia.org The formal isolation and naming of "methyl-lycaconitine" occurred in 1943 when John Goodson, at the Wellcome Chemical Research Laboratories in London, successfully isolated the alkaloid in a purer form from the seeds of Delphinium elatum. wikipedia.org

Early pharmacological investigations in the 1950s began to characterize its biological effects, noting its "curare-like" properties, which suggested an ability to block neuromuscular transmission. wikipedia.org These studies revealed that MLA acts as an antagonist of acetylcholine (B1216132) at nicotinic, but not muscarinic, receptor sites. wikipedia.org The complete molecular structure, with one minor stereochemical error, was first published in 1959 by Kuzovkov and Platonova. wikipedia.org This structure was later refined in the early 1980s, correcting the stereochemistry of a methoxy (B1213986) group. wikipedia.org A more contemporary isolation procedure using seeds from Consolida ambigua (also known as Delphinium ajacis) has since been described by Pelletier and his colleagues. wikipedia.orgaphios.com

Significance in Natural Products Chemistry and Pharmacology Research

Methyllycaconitine's importance in academic research stems from its dual identity as a complex natural product and a highly selective pharmacological agent.

In natural products chemistry , MLA is a significant member of the C19-norditerpenoid alkaloid class. wikipedia.orgscienceopen.com Its intricate molecular architecture, featuring a complex ester based on anthranilic acid and methylsuccinic acid, presents a considerable challenge and point of interest for synthetic and biosynthetic studies. wikipedia.org Structure-activity relationship (SAR) studies have been crucial in understanding its function. For instance, the hydrolysis of the ester group at C-18 yields the amino-alcohol lycoctonine (B1675730). wikipedia.org Research has shown that lycoctonine is over 100 times less toxic and competes for nicotinic receptor binding sites more than 1000 times less strongly than MLA, highlighting the critical role of the ester side-chain for its high-affinity biological activity. wikipedia.org

In pharmacology , MLA is highly valued as a potent and selective competitive antagonist of the α7 subtype of neuronal nicotinic acetylcholine receptors (nAChRs). aphios.comnih.govabcam.com These receptors are ligand-gated ion channels that play a role in fast synaptic transmission. aphios.com MLA's high affinity and selectivity for the α7 nAChR make it an indispensable molecular probe for differentiating this receptor subtype from others (e.g., α4β2, α3β4). wikipedia.orgnih.govresearchgate.net Its utility is demonstrated by its ability to displace other high-affinity ligands, such as α-bungarotoxin, from α7 receptors. nih.gov While primarily known for its α7 antagonism, some studies suggest it can also interact with other nAChR subtypes, such as α3/α6β2β3*, which necessitates careful interpretation of results in certain contexts. consensus.appnih.gov

| Parameter | Value | Receptor/Preparation | Reference |

|---|---|---|---|

| Ki (Inhibition Constant) | ~1.4 nM | α7 neuronal nAChR | aphios.com |

| Kd (Dissociation Constant) | ~1.86 nM | Rat brain membranes ([³H]MLA) | nih.gov |

| IC50 (Half maximal inhibitory concentration) | ~2 nM | α7 nAChRs | scienceopen.comacs.org |

| Ki (Inhibition Constant) | ~33 nM | ¹²⁵I-α-CTx-MII binding in rat striatum | consensus.app |

Overview of Research Paradigms and Tools Utilizing Methyllycaconitine

The primary research paradigm utilizing Methyllycaconitine is the pharmacological characterization and functional elucidation of α7 nicotinic acetylcholine receptors. It is not used as a therapeutic agent in modern research but as a specific tool to probe receptor function.

One of the most powerful tools developed from MLA is its radiolabeled form, [³H]Methyllycaconitine ([³H]MLA). nih.govox.ac.uk This radioligand has become a gold standard for labeling α7-type nAChRs in vitro. nih.gov Its high affinity, rapid binding kinetics, and good signal-to-noise ratio provide advantages over other radioligands like radiolabeled α-bungarotoxin for use in equilibrium binding assays. nih.gov Researchers use [³H]MLA in several key applications:

Receptor Distribution Mapping: Autoradiographic studies with [³H]MLA allow for the visualization and quantification of α7 nAChR density in different brain regions, revealing high concentrations in areas like the hippocampus and hypothalamus. nih.gov

Binding Assays: Competitive binding experiments, where various unlabeled compounds compete with [³H]MLA for receptor binding, are used to determine the binding affinities of new molecules for the α7 nAChR. nih.gov

Receptor Subtype Characterization: [³H]MLA is used to characterize nAChRs in a wide range of species, including various invertebrates, helping to understand the evolution and diversity of these receptors. ox.ac.ukresearchgate.net

In functional studies, non-radiolabeled MLA is used as a selective antagonist to block α7 nAChR activity. This allows researchers to investigate the physiological and pathological roles of these receptors. For example, by applying MLA, scientists can determine if a specific neuronal response, such as neurotransmitter release or a change in synaptic plasticity, is mediated by α7 nAChRs. nih.govnih.gov

| Tool/Paradigm | Description | Specific Application Example | Reference |

|---|---|---|---|

| [³H]MLA Radioligand Binding | A tritiated form of MLA used to label nAChRs with high affinity. | Characterizing the density and distribution of α7-type nAChRs in rat brain membranes. | nih.gov |

| Pharmacological Blockade | Use of non-labeled MLA to selectively inhibit the function of α7 nAChRs in cellular or tissue preparations. | Reversing nicotine-induced serotonin (B10506) release in the hippocampus to confirm the involvement of non-α4β2 receptors. | nih.gov |

| Invertebrate nAChR Characterization | Using [³H]MLA to identify and study the properties of nAChRs in insects and other invertebrates. | Identifying high-affinity nAChR binding sites in aphids, moths, and flies. | ox.ac.ukresearchgate.net |

| Structure-Activity Relationship (SAR) Studies | Synthesizing and testing analogues of MLA to understand which parts of the molecule are essential for its antagonist activity. | Comparing the activity of simplified bicyclic analogues to the parent MLA molecule to guide future ligand design. | scienceopen.comacs.org |

Properties

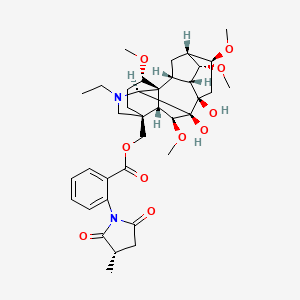

Molecular Formula |

C37H50N2O10 |

|---|---|

Molecular Weight |

682.8 g/mol |

IUPAC Name |

[(1S,2R,3R,4S,5R,6S,8R,9R,10S,13S,16S,17R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(3S)-3-methyl-2,5-dioxopyrrolidin-1-yl]benzoate |

InChI |

InChI=1S/C37H50N2O10/c1-7-38-17-34(18-49-32(42)20-10-8-9-11-23(20)39-26(40)14-19(2)31(39)41)13-12-25(46-4)36-22-15-21-24(45-3)16-35(43,27(22)28(21)47-5)37(44,33(36)38)30(48-6)29(34)36/h8-11,19,21-22,24-25,27-30,33,43-44H,7,12-18H2,1-6H3/t19-,21+,22+,24-,25-,27+,28-,29+,30-,33-,34-,35+,36-,37-/m0/s1 |

InChI Key |

XLTANAWLDBYGFU-BVFBBISOSA-N |

Isomeric SMILES |

CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@@H]([C@]([C@H]31)([C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)C[C@@H](C8=O)C |

Canonical SMILES |

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CC(C8=O)C |

Origin of Product |

United States |

Advanced Methodologies for Characterization and Isolation in Research

Isolation Strategies from Botanical Sources for Research Applications

Methyllycaconitine (B43530) is a naturally occurring toxin found in various plant species, particularly within the genus Delphinium (larkspurs). wikipedia.org The initial isolation of this alkaloid laid the groundwork for its extensive pharmacological investigation.

Historically, MLA was first isolated from Delphinium brownii. wikipedia.org However, this initial extraction did not yield the compound in a sufficiently pure form. wikipedia.org A more successful isolation, which led to the naming of "methyl-lycaconitine," was achieved in 1943 by John Goodson from the seeds of Delphinium elatum. wikipedia.org

In more contemporary research, a modern isolation procedure has been described using the seeds of Consolida ambigua, commonly known as garden larkspur, which is also referred to by the synonym Delphinium ajacis. wikipedia.org These botanical sources remain critical for obtaining the natural product for research purposes, including structure-activity relationship studies and for use as a pharmacological tool. nih.govwikipedia.org The isolation process from these plant materials typically involves extraction and chromatographic purification techniques to separate MLA from a complex mixture of other alkaloids and plant constituents.

| Botanical Source | Common Name | Part Used | Historical Significance |

| Delphinium brownii | Brown's Larkspur | Not specified | First reported isolation of the compound. wikipedia.org |

| Delphinium elatum | Candle Larkspur | Seeds | First isolation in pure form and naming of the compound. wikipedia.org |

| Consolida ambigua (Delphinium ajacis) | Garden Larkspur | Seeds | Source for a more modern isolation procedure. wikipedia.org |

Spectroscopic and Chromatographic Methods for Structural Elucidation in Research Contexts

The definitive structural elucidation of methyllycaconitine is a complex undertaking that requires a combination of sophisticated spectroscopic and chromatographic methods.

Early structural work in 1959 was supported by X-ray crystallography performed on a chemical derivative of MLA. wikipedia.org This technique provided foundational insights into the molecule's three-dimensional arrangement. However, modern research relies on a broader array of analytical tools for both confirmation of the structure and for the characterization of new, synthetically derived analogues. acs.org

Chromatographic techniques are fundamental for both purification and analysis. Thin-layer chromatography (TLC) and column chromatography over silica (B1680970) gel are routinely used for the separation and purification of MLA and its analogues. acs.org For quantitative analysis, high-performance liquid chromatography (HPLC) is employed to assess the purity of final compounds. acs.org A highly sensitive high-performance liquid chromatography-positive ion electrospray tandem mass spectrometry (LC-MS/MS) method has been developed for the quantification of MLA in biological matrices like plasma and brain tissue. nih.govresearcher.life This method utilizes a reversed-phase column and analysis in multiple reaction monitoring mode, allowing for a linear dynamic range of 0.5-250 ng/mL and a lower limit of quantification of 0.5 ng/mL. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for detailed structural assignment. A full suite of NMR experiments is often used, including:

¹H NMR and ¹³C NMR: To identify the hydrogen and carbon environments within the molecule. acs.org

Correlation Spectroscopy (COSY): To establish proton-proton couplings. acs.org

Heteronuclear Single Quantum Coherence (HSQC): To correlate protons with their directly attached carbons. acs.org

Heteronuclear Multiple Bond Correlation (HMBC): To identify longer-range couplings between protons and carbons, which is crucial for assembling the molecular skeleton. acs.org

Additional spectroscopic methods like Fourier-transform infrared spectroscopy (FT-IR) are used to identify functional groups present in the molecule. acs.org

| Technique | Application in Methyllycaconitine Research |

| X-ray Crystallography | Provided early, definitive support for the molecular structure of an MLA derivative. wikipedia.org |

| LC-MS/MS | Sensitive quantification of MLA in biological samples (plasma, brain tissue). nih.govresearcher.life |

| HPLC | Determination of the purity of synthesized MLA analogues. acs.org |

| NMR (¹H, ¹³C, COSY, HSQC, HMBC) | Complete assignment of proton and carbon resonances for full structural elucidation. acs.org |

| FT-IR Spectroscopy | Identification of characteristic functional groups. acs.org |

| Column Chromatography | Purification of MLA and its analogues from reaction mixtures. acs.org |

Advancements in Stereochemical Determination for Research Precision

The complex, three-dimensional structure of methyllycaconitine contains multiple stereocenters, making the precise determination of its stereochemistry a critical and challenging aspect of its characterization.

An important historical correction in the structure of MLA relates to its stereochemistry. The molecular structure first published in 1959, though largely accurate, contained an error in the stereochemical assignment of the methoxy (B1213986) group at the C-1 position. wikipedia.org This was initially assigned as having a β-configuration. It was not until 1981 that research by Pelletier corrected this assignment to the α-configuration. wikipedia.org Consequently, any depiction of the MLA structure published before this correction is likely to be incorrect at this specific stereocenter. wikipedia.org

In modern research, particularly in the synthesis of new analogues, advanced NMR techniques are pivotal for unambiguous stereochemical assignments. acs.org Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful method used for this purpose. acs.org This technique detects the spatial proximity of atoms within a molecule. For example, in the characterization of synthetic bicyclic analogues of MLA, NOESY experiments were used to determine the stereochemistry of a hydroxyl group at position 9. acs.org The observation of a correlation between the equatorial proton at position 9 (9-Heq) and axial protons at positions 2 and 4 (2-Hax and 4-Hax) confirmed the axial orientation of the hydroxyl group. acs.org Such precise stereochemical determination is crucial for understanding the structure-activity relationships that govern the interaction of MLA and its analogues with their biological targets. nih.gov

| Stereochemical Feature | Historical Understanding | Modern Determination Method | Significance |

| C-1 Methoxy Group | Incorrectly assigned as β-configuration before 1981. wikipedia.org | Corrected to α-configuration based on later research. wikipedia.org | Essential for an accurate representation of the natural product's structure. |

| Substituents on Analogues | N/A | Determined using Nuclear Overhauser Effect Spectroscopy (NOESY). acs.org | Allows for precise 3D structural characterization of novel synthetic compounds. |

Pharmacological Mechanisms of Action in Research Models

Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Antagonism Research

MLA's primary pharmacological action is its antagonistic effect on nAChRs. Its utility stems from its ability to selectively block the activity of specific nAChR subtypes, providing insights into their physiological and pathological roles.

Methyllycaconitine (B43530) is widely regarded as a highly potent and selective antagonist of the α7 nAChR subtype wikipedia.orgresearchgate.netresearchgate.netmdpi.comnih.govacnp.orgcaymanchem.com. Its affinity for α7 nAChRs has been quantified in various binding studies, with reported Ki values ranging from approximately 1 nM to 33 nM wikipedia.orgresearchgate.netcaymanchem.comtocris.com. For instance, MLA exhibits a Ki of approximately 1 x 10-8 M for displacing 125I-α-bungarotoxin from human α7 receptors wikipedia.org, and a Ki of 33 nM for inhibiting (125)I-α-CTx-MII binding in rat striatum researchgate.net. Functional studies further corroborate its selectivity, demonstrating that MLA can completely abolish the antinociceptive effects of nicotine (B1678760) in pain models nih.gov and attenuate agonist-induced ERK phosphorylation in PC12 cells nih.gov. In electrophysiological assays, MLA has been shown to inhibit acetylcholine-evoked currents at α7 nAChRs, reducing normalized responses to approximately 3.4% acs.org. Furthermore, studies using α7 nAChR knockout mice have shown a lack of methyllycaconitine-sensitive nicotinic currents in hippocampal neurons of homozygous animals, underscoring MLA's specificity for this subtype frontiersin.org.

While MLA demonstrates high selectivity for α7 nAChRs, it also interacts with other nAChR subtypes, albeit typically with lower affinity. Studies have reported IC50 values for MLA in the nanomolar to low micromolar range at α4β2 and α3β2 receptor subtypes, with higher concentrations required for significant blockade compared to α7 nAChRs wikipedia.orgcaymanchem.comtocris.com. For example, MLA has shown IC50 values of approximately 7 x 10-7 M at α4β2 and 8 x 10-8 M at α3β2 receptor subtypes wikipedia.org. It also interacts with α6β2 and α9α10 nAChR subtypes, with reported significant affinity for these receptors nih.govaacrjournals.orgnih.gov. Notably, MLA's ability to block α-conotoxin MII-sensitive dopamine (B1211576) release and binding has led to speculation that it may also exert effects via α6β2* nAChRs, complicating the interpretation of its actions in certain contexts, particularly in the basal ganglia researchgate.netnih.gov. The use of MLA as a purely α7-selective antagonist warrants caution in studies involving these other nAChR subtypes researchgate.net.

Research indicates that MLA primarily acts as a competitive antagonist at nAChRs. It has been shown to competitively inhibit the binding of radioligands like 125I-α-bungarotoxin to α7 nAChRs wikipedia.orgnih.govnih.gov. Functional studies have also demonstrated that MLA's inhibition of neurotransmitter release evoked by agonists is surmountable by higher agonist concentrations, a hallmark of competitive antagonism researchgate.net. While MLA itself does not appear to be an allosteric modulator, its actions can be observed in the context of allosteric modulation. For instance, it can attenuate agonist-evoked responses that are potentiated by positive allosteric modulators of α7 nAChRs nih.govplos.org. Some studies suggest that MLA may also engage in non-competitive or voltage-dependent interactions with certain nAChR subtypes after preincubation researchgate.net.

Modulation of Neurotransmitter Systems in Preclinical Research

MLA's antagonism of nAChRs has downstream consequences for the release and modulation of key neurotransmitters, particularly dopamine and acetylcholine.

In preclinical models, MLA has been shown to influence dopaminergic neurotransmission. It partially inhibited [(3)H]dopamine release from rat striatal synaptosomes stimulated by nicotine or other agonists, suggesting a role in modulating dopamine release via presynaptic nAChRs researchgate.net. This effect was competitive and speculated to involve nAChRs containing α3, α6, and β2 subunits, highlighting the complex pharmacology of MLA in dopaminergic pathways researchgate.net. Furthermore, MLA has been observed to attenuate methamphetamine-induced neurotoxicity in the mouse striatum in vivo tocris.com.

MLA's impact extends to cholinergic pathways, particularly at the neuromuscular junction. In rat phrenic nerve/hemidiaphragm preparations, MLA has been shown to increase acetylcholine (ACh) release by blocking prejunctional nAChRs that exert negative feedback control on ACh release nih.govnih.gov. This suggests a role for these presynaptic receptors in regulating synaptic efficacy. MLA's influence on nicotine self-administration and withdrawal also points to its involvement in cholinergic pathways associated with reward and dependence wikipedia.org. Additionally, by modulating nAChR activity, MLA can indirectly affect downstream signaling cascades such as ERK phosphorylation, thereby influencing synaptic efficacy and neuronal function nih.gov.

Compound List

Methyllycaconitine (MLA)

Acetylcholine (ACh)

Nicotine

Epibatidine

Choline

Mecamylamine

Dihydro-β-erythroidine (DHβE)

α-Bungarotoxin (α-BTX)

Hexamethonium

PNU-282987

PNU-120596

GTS-21 (DMXB)

AR-R-17779

PHA-543613

SSR180711

A-582941

ABBF

(2-chloro-5-pyridyl)-9-azabicyclo[4.2.1]non-2-ene (UB-165)

α-conotoxin MII (α-CTx-MII)

AT-1001

AT-1012

Varenicline

Lobeline

Levamisole

ImI (α-conotoxin ImI)

LvIA (α-conotoxin LvIA)

PeIA (α-conotoxin PeIA)

Vc1.1

RgIA

It14a

Structure Activity Relationship Sar Studies and Analog Development for Research

Identification of Key Pharmacophores and Structural Determinants for nAChR Affinity

SAR studies have successfully identified several crucial structural components of the MLA molecule that are essential for its high affinity and antagonist activity at nAChRs. nih.gov The molecule's interaction with the receptor is not dictated by a single feature but rather by a combination of structural determinants.

Key findings indicate that the following moieties are critical pharmacophores:

The Piperidine (B6355638) Ring and its N-Side-Chain: The nitrogen atom within the piperidine E-ring is considered fundamental to the pharmacological action of norditerpenoid alkaloids like MLA. nih.govacs.org Furthermore, the nature of the substituent on this nitrogen atom significantly influences receptor interaction. nih.gov

The C-18 Ester Group: The ester side-chain, specifically the anthranilate ester, is another vital component for activity. nih.govacs.org A dramatic illustration of its importance is the 1000-fold loss in activity observed when this ester group is hydrolyzed to the corresponding neopentyl alcohol, lycoctonine (B1675730). nih.govacs.org

The Homocholine Motif: The N-ethylpiperidine moiety contained within the 3-azabicyclo[3.3.1]-nonane ring system (the AE-rings) is hypothesized to be an essential pharmacophore, mimicking aspects of the natural neurotransmitter acetylcholine (B1216132). ox.ac.uk

These structural elements collectively contribute to the molecule's ability to bind with high affinity to the orthosteric site (the agonist binding site) on the nAChR, acting as a competitive antagonist. nih.gov

Design and Synthesis of Methyllycaconitine (B43530) Analogues as Research Probes

The ester moiety at the C-18 position has been a primary target for modification to understand its role in receptor binding. Research has focused on optimizing the functional activity of MLA analogues by altering this part of the molecule. capes.gov.br Studies involving the esterification of 2-(methylsuccinimido)-benzoic acid, the acidic portion of the MLA ester, with various alcohols have been conducted to explore these relationships. wikipedia.org While the ester is crucial for high potency, as demonstrated by the significant drop in activity upon its removal, subtle changes can also fine-tune the compound's pharmacological profile. nih.govacs.org For instance, investigations into simplified AE-bicyclic analogues revealed that incorporating the (S)-2-methylsuccinimido benzoate (B1203000) ester side-chain offered little significant advantage in antagonist activity when compared to other ester variants in that specific simplified context. acs.org

The N-side-chain on the piperidine E-ring is a critical determinant of activity and selectivity. nih.gov A variety of analogues have been synthesized with different substituents at this position, including methyl, ethyl, n-butyl, and various phenylalkyl groups, and tested on different nAChR subtypes. nih.govacs.org

For bovine adrenal α3β4 nAChRs, a 3-phenylpropyl N-side-chain was found to be optimal among a series of tested analogues. nih.govacs.org However, for the human α7 nAChR, a different SAR profile emerged. Studies on AE-bicyclic analogues demonstrated that bulkier, more hydrophobic side-chains containing a phenyl moiety enhanced antagonist activity compared to simple alkyl chains. acs.org

| N-Side-Chain | Relative Activity Ranking | Key Observation |

|---|---|---|

| Benzyl (B1604629) | 1 (Most Active) | Bulkier side-chains with a phenyl group enhance activity. |

| 4-Phenylbutyl | 2 | |

| 2-Phenylethyl | 3 | |

| 3-Phenylpropyl | 4 | |

| Methyl | 5 | Simple alkyl side-chains result in lower activity. |

| Ethyl | 6 (Least Active) |

These findings highlight how modifications to the N-side-chain can be used to modulate the potency and potential selectivity of MLA analogues.

Given the synthetic challenge posed by the hexacyclic core of MLA, a significant effort has been directed towards the development of structurally simpler analogues that are easier to produce. nih.govrsc.org The most common of these are the AE-bicyclic and ABE-tricyclic systems.

Bicyclic Analogues: A number of AE-bicyclic analogues have been synthesized, often through a double Mannich reaction, to incorporate the key piperidine (E-ring) and a connected A-ring fragment. nih.govox.ac.uk These simplified structures possess antagonist effects at human α7 nAChRs, although they are significantly less potent than the parent compound, MLA. nih.govacs.orgnih.gov For example, the most effective AE-bicyclic analogue, which featured a benzyl N-side-chain, inhibited the α7 nAChR agonist response to approximately 53%, whereas MLA inhibited the response to about 3.4%. nih.gov

Tricyclic Analogues: To more closely mimic the rigid structure of the natural product, ABE-tricyclic analogues have also been developed. rsc.org Synthesis of these compounds has been achieved using techniques like ring-closing metathesis. rsc.org Electrophysiological studies on a tricyclic analogue showed it was a potent antagonist at several nAChR subtypes, but it lacked the α7 selectivity of MLA. nih.govanu.edu.au

These simplified scaffolds serve as valuable platforms for exploring the fundamental SAR requirements for nAChR antagonism.

Computational Modeling and Molecular Docking in SAR Elucidation

In conjunction with synthetic chemistry and pharmacological testing, computational methods have become indispensable tools for elucidating the SAR of methyllycaconitine and its analogues. acs.orgnih.gov These in silico approaches provide insights into the molecular interactions between the ligands and the nAChR binding sites.

Quantitative Structure-Activity Relationship (QSAR): By analyzing a large series of 67 MLA analogues, highly predictive 3D-QSAR models, including comparative molecular field analysis (CoMFA) and comparative molecular similarity index analysis (CoMSIA), have been generated. nih.gov These models help to visualize the binding requirements and have been used to create pharmacophore models for identifying novel inhibitors from structural databases. nih.gov

Molecular Docking and Dynamics: Molecular docking simulations have been used to predict the binding poses of MLA analogues within homology models of nAChR subtypes. acs.orgresearchgate.net For example, docking of an azabicyclic alcohol analogue into a model of the α4β2 nAChR helped identify a specific binding site within the ion channel between residues 6' and 13', consistent with its action as a noncompetitive channel blocker. acs.org Other studies using blind docking identified a potential binding site for negative allosteric modulators near the receptor's primary agonist binding site. researchgate.net Furthermore, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) have been used to calculate the interaction energy and identify key amino acid residues (such as Tyr-93, Trp-147, and Tyr-188 on the complementary subunit) that are crucial for antagonist recognition at the α7 nAChR. researchgate.net

These computational approaches not only rationalize experimental findings but also guide the design of new analogues with improved potency and selectivity, accelerating the process of drug discovery and probe development. nih.gov

Preclinical Research Applications and Model Systems

Use as a Pharmacological Tool for nAChR Subtype Characterization

Methyllycaconitine (B43530) is renowned for its potent and selective antagonism of the α7 subtype of neuronal nicotinic acetylcholine (B1216132) receptors. wikipedia.orgnih.govwmich.edu This property makes it an invaluable pharmacological probe for distinguishing α7 nAChR-mediated responses from those elicited by other nAChR subtypes. nih.gov Its high affinity allows for the effective blockade of α7 nAChRs, thereby enabling researchers to isolate and characterize the functional roles of these receptors in various physiological and pathological processes. acs.orgnih.gov For instance, MLA has been instrumental in studies differentiating the binding sites and ligand interactions at distinct neuronal nAChR subtypes. nih.gov While primarily known for its α7 selectivity, it's important to note that at higher concentrations, MLA can also interact with other nAChR subtypes, such as those found in neuromuscular junctions and autonomic ganglia, a factor that researchers must consider in experimental design. wikipedia.orgnih.govnih.gov

In Vitro Experimental Paradigms

Receptor binding assays are a cornerstone for characterizing the interaction of ligands like methyllycaconitine with their targets. Radioligand displacement assays, in particular, have been extensively used to determine the binding affinity of MLA for nAChRs. In these assays, a radiolabeled ligand with known affinity for the receptor is incubated with a tissue or cell preparation expressing the receptor. The ability of a non-radiolabeled compound, such as MLA, to displace the radioligand is then measured.

A common radioligand used for studying α7 nAChRs is [¹²⁵I]α-bungarotoxin ([¹²⁵I]α-BTX), which binds with high affinity to this subtype. nih.gov Studies have shown that MLA potently competes for [¹²⁵I]α-BTX binding sites, demonstrating its high affinity for the α7 nAChR. wikipedia.org To assess selectivity, the binding of MLA to other nAChR subtypes is often evaluated using different radioligands, such as [³H]epibatidine, which binds to α4β2* nAChRs. nih.gov These competitive binding experiments have consistently demonstrated MLA's high selectivity for the α7 subtype. nih.gov The inhibition constant (Ki) is a key parameter derived from these assays, representing the concentration of the competing ligand that occupies 50% of the receptors.

| Compound | Receptor Subtype | Radioligand | Preparation | Ki (nM) |

|---|---|---|---|---|

| Methyllycaconitine (MLA) | α7 nAChR | [¹²⁵I]iodo MLA | Rat brain | 0.87 |

| Analog 1b ((R)-2-methyl) | α7 nAChR | [¹²⁵I]iodo MLA | Rat brain | 1.68 |

| Analog 1c (2,2-dimethyl) | α7 nAChR | [¹²⁵I]iodo MLA | Rat brain | 1.78 |

| Analog 1e (2-phenyl) | α7 nAChR | [¹²⁵I]iodo MLA | Rat brain | 1.68 |

| Methyllycaconitine (MLA) | α, β nAChRs | [³H]epibatidine | Rat brain | >10,000 |

Data sourced from reference nih.gov

Xenopus laevis oocytes are a widely used heterologous expression system for studying the function of ion channels, including nAChRs. nih.govresearchgate.netumaine.edu By injecting cRNA encoding specific nAChR subunits into the oocytes, researchers can express functional receptors on the oocyte membrane. youtube.com The two-electrode voltage clamp (TEVC) technique is then employed to measure the ion currents flowing through these channels in response to the application of agonists, such as acetylcholine (ACh). researchgate.net

This system is particularly valuable for characterizing the antagonist properties of compounds like methyllycaconitine. By applying MLA to the oocytes expressing a specific nAChR subtype, its ability to inhibit the agonist-induced current can be quantified. This allows for the determination of the half-maximal inhibitory concentration (IC₅₀), a measure of the antagonist's potency. Electrophysiological studies in Xenopus oocytes have confirmed that MLA is a potent antagonist of the α7 nAChR, with some studies reporting IC₅₀ values in the picomolar range. nih.gov Furthermore, this system has been used to demonstrate the competitive nature of MLA's antagonism at α7 nAChRs. nih.gov The voltage-independent nature of the block by MLA has also been confirmed using this preparation. nih.gov

| nAChR Subtype | Agonist | IC₅₀ of MLA (µM) |

|---|---|---|

| chick α3β2 | Acetylcholine | 0.08 |

| chick α4β2 | Acetylcholine | 0.65 |

Data sourced from reference nih.gov

Cultured cell lines that endogenously or heterologously express nAChRs serve as important in vitro models to investigate the cellular consequences of receptor modulation. The human neuroblastoma cell line SH-SY5Y is a frequently used model in neurobiological research. nih.govmdpi.com These cells can be used to study the effects of compounds like methyllycaconitine on cellular processes such as cell viability, apoptosis, and autophagy. nih.gov For example, studies have utilized SH-SY5Y cells to investigate the neuroprotective effects of MLA against amyloid-β (Aβ)-induced cytotoxicity, a hallmark of Alzheimer's disease. nih.govnih.gov In these experiments, pretreatment with MLA was shown to inhibit the decrease in cell viability caused by Aβ peptides. nih.govmedchemexpress.com

The rat pheochromocytoma cell line, PC12, is another valuable model, particularly for studying neuronal differentiation and neurosecretion. researchgate.netresearchgate.net These cells can be induced to differentiate into a neuron-like phenotype, making them suitable for investigating the role of nAChRs in neuronal function. Both SH-SY5Y and PC12 cells provide a means to explore the intracellular signaling pathways that are modulated by nAChR activity and how antagonists like MLA can influence these pathways. nih.gov

Isolated tissue preparations provide an ex vivo system to study the physiological effects of compounds on intact tissues. The rat phrenic nerve-diaphragm preparation is a classic model for investigating neuromuscular transmission. wikipedia.org In this preparation, the phrenic nerve, which innervates the diaphragm muscle, is stimulated electrically, and the resulting muscle contractions are measured. This allows for the study of compounds that affect the neuromuscular junction, where nicotinic acetylcholine receptors of the muscle type are located.

Studies using this preparation have demonstrated that methyllycaconitine can block neuromuscular transmission. For instance, it has been shown that MLA can produce a dose-dependent decrease in the response of the diaphragm to nerve stimulation, with higher concentrations leading to complete inhibition of contractions. wikipedia.org This effect is characteristic of an antagonist of neuromuscular nAChRs. wikipedia.org Such preparations are crucial for understanding the potential peripheral effects of nAChR ligands.

In Vivo Animal Models for Neurobiological Research

In vivo animal models are indispensable for understanding the complex physiological and behavioral effects of compounds like methyllycaconitine in a living organism. frontiersin.org These models allow for the investigation of the role of specific nAChR subtypes in various neurological processes and disorders.

For instance, rodent models have been used to study the effects of MLA on nicotine-induced behaviors. In studies of nicotine-induced seizures, which are thought to be mediated by α7 nAChRs, MLA has been shown to have an antagonistic effect. nih.gov Similarly, the role of α7 nAChRs in the antinociceptive effects of nicotine (B1678760) has been investigated using MLA in the tail-flick assay in rats. nih.gov

Animal models have also been employed to explore the cognitive effects of modulating α7 nAChRs. Research has shown that low doses of MLA can improve memory acquisition in rats. nih.gov Furthermore, in vivo microdialysis studies in rats have demonstrated that MLA administration can increase hippocampal glutamate efflux, a process linked to memory function. nih.gov In models of neuroinflammation and stroke, MLA has been used to investigate the role of α7 nAChRs in neuroprotection. researchgate.net Additionally, MLA has been utilized in animal models of addiction to study the role of α7 nAChRs in the reinstatement of drug-seeking behaviors. nih.govresearchgate.net

Studies on Cognitive Function and Learning in Rodents (e.g., T-maze spontaneous alternation)

Methyllycaconitine has been instrumental in developing rodent models to study cognitive dysfunction, particularly in the context of disorders like Alzheimer's disease and schizophrenia where α7 nAChR dysfunction is implicated. In these models, MLA is used to induce cognitive deficits, which can then be targeted with potential therapeutic agents.

A key behavioral test used in this research is the T-maze spontaneous alternation task, which assesses the spatial working memory of rodents. The natural tendency of mice and rats to alternate between the arms of a T-maze is dependent on their ability to recall the previously visited arm. Administration of MLA has been shown to produce a dose-dependent decrease in spontaneous alternation in mice, indicating a cognitive deficit. This effect is comparable to that induced by scopolamine, a muscarinic receptor antagonist traditionally used to model cognitive impairment.

Research has demonstrated that the cognitive deficits induced by MLA are highly sensitive to reversal by cognition-enhancing drugs. For instance, acetylcholinesterase inhibitors like donepezil and galantamine have been shown to fully reverse the MLA-induced reduction in spontaneous alternation. Notably, the doses required for this reversal are significantly lower in the MLA-induced model compared to the scopolamine-induced model, suggesting that MLA creates a more sensitive model for screening pro-cognitive drugs. Furthermore, the NMDA receptor antagonist memantine has shown a marked reversal of cognitive dysfunction in MLA-treated mice, while having only a weak effect in scopolamine-treated animals.

| Cognition-Enhancing Drug | Effect on MLA-Induced Deficit | Key Finding |

|---|---|---|

| Donepezil | Full Reversal | Achieved at a lower dose compared to reversal of scopolamine-induced deficit. |

| Galantamine | Full Reversal | Effective at a significantly lower dose compared to reversal of scopolamine-induced deficit. |

| Memantine | Marked Reversal (up to 70%) | Significantly more effective than in the scopolamine-induced deficit model. |

Research on Nicotine Self-Administration and Reward Pathways in Animal Models

The role of the α7 nAChR in the reinforcing effects of nicotine and the mechanisms of nicotine addiction is a significant area of investigation where MLA is a key pharmacological tool. Animal models of nicotine self-administration are used to study the rewarding properties of the drug and to screen potential therapies for smoking cessation.

Studies in rats have shown that pretreatment with MLA can significantly reduce intravenous nicotine self-administration. This suggests that the α7 nAChR subtype plays a crucial role in mediating the reinforcing effects of acute nicotine. However, research also indicates that MLA does not precipitate signs of nicotine withdrawal in rats chronically exposed to nicotine, nor does it affect brain reward thresholds on its own. This differential effect suggests that while α7 nAChRs are important for the rewarding properties of nicotine, they may not be as critically involved in the physical aspects of nicotine dependence and withdrawal.

| Behavioral Paradigm | Effect of MLA | Implication |

|---|---|---|

| Nicotine Self-Administration | Significant Reduction | α7 nAChRs are involved in the reinforcing effects of nicotine. |

| Nicotine Withdrawal Syndrome | No Precipitation of Somatic Signs | α7 nAChRs may not be critical for the physical dependence aspect of nicotine addiction. |

| Brain Stimulation Reward | No Effect on Thresholds | MLA itself does not appear to have aversive or rewarding properties in this paradigm. |

Investigation of Neuromuscular Junction Function in Animal Preparations

Methyllycaconitine and other Delphinium alkaloids have been shown to affect neuromuscular transmission due to their action on α1 nicotinic acetylcholine receptors (nAChRs) present at the neuromuscular junction nih.gov. Animal preparations, such as the rat phrenic nerve-diaphragm and lizard neuromuscular preparations, have been utilized to investigate these effects.

In the rat phrenic nerve-diaphragm preparation, MLA was found to block neuromuscular transmission in skeletal muscle in a concentration-dependent manner. A 50% decrease in the muscle response was observed at a concentration of 2 x 10⁻⁵M, with complete inhibition at 3 x 10⁻⁵M wikipedia.org. These findings are characteristic of a nicotinic receptor antagonist.

Further studies in lizards investigated the effects of MLA and related alkaloids on compound muscle action potentials (CMAPs). MLA reversibly reduced CMAP amplitudes in a concentration-dependent fashion, with an IC50 value of 0.10 μM for reducing miniature end-plate potential (MEPP) amplitudes nih.gov. The research also demonstrated that MLA could block muscle contractions induced by the direct application of acetylcholine, confirming its role as a nicotinic receptor antagonist at the neuromuscular junction nih.gov. These studies highlight the utility of MLA in characterizing the function of nAChRs in neuromuscular signaling.

| Animal Preparation | Parameter Measured | Observed Effect of MLA |

|---|---|---|

| Rat Phrenic Nerve-Diaphragm | Muscle Response | Concentration-dependent blockade of neuromuscular transmission. |

| Lizard Neuromuscular Preparation | Compound Muscle Action Potential (CMAP) Amplitude | Reversible, concentration-dependent reduction. |

| Lizard Neuromuscular Preparation | Miniature End-Plate Potential (MEPP) Amplitude | Reduction with an IC50 of 0.10 μM. |

| Lizard Neuromuscular Preparation | Acetylcholine-Induced Muscle Contraction | Blockade of contraction. |

Role in Insect Neurophysiology and Behavior (e.g., olfactory memory in crickets)

In insects, acetylcholine is a major excitatory neurotransmitter, and nicotinic acetylcholine receptors are abundant in their central nervous system. Methyllycaconitine, as an antagonist of α-bungarotoxin-sensitive nAChRs, has been a valuable tool for dissecting the roles of these receptors in insect neurophysiology and behavior, particularly in learning and memory.

Studies on the cricket Gryllus bimaculatus have utilized MLA to investigate the molecular mechanisms of olfactory memory. In crickets, multiple-trial olfactory conditioning leads to long-term memory (LTM), while single-trial conditioning results in mid-term memory (MTM). When crickets were injected with MLA before multiple-trial conditioning, they exhibited MTM but not LTM. This finding indicates that α-bungarotoxin-sensitive nAChRs, the target of MLA, are essential for the formation of long-term olfactory memory. In contrast, another nAChR antagonist, mecamylamine, which acts on α-bungarotoxin-insensitive nAChRs, was found to impair memory retrieval but not formation. These results demonstrate the distinct roles of different nAChR subtypes in the cognitive processes of insects.

| Conditioning Paradigm | Treatment | Effect on Memory | Conclusion |

|---|---|---|---|

| Multiple-Trial Olfactory Conditioning | Methyllycaconitine (MLA) | Long-Term Memory (LTM) impaired; Mid-Term Memory (MTM) intact. | α-bungarotoxin-sensitive nAChRs are necessary for LTM formation. |

| Multiple-Trial Olfactory Conditioning | Mecamylamine | Memory retrieval impaired. | α-bungarotoxin-insensitive nAChRs are involved in memory retrieval. |

Studies on Mammalian Retinal Neurogenesis

Recent research has explored the potential for stimulating neurogenesis in the adult mammalian retina as a therapeutic strategy for vision loss. The α7 nAChR agonist PNU-282987 has been shown to induce neural regeneration in adult mammalian retinal cells. Methyllycaconitine has been crucial in confirming the mechanism of action of PNU-282987 in this process.

In studies using mouse models with blast-exposed retinas to mimic ocular damage, treatment with PNU-282987 led to an increase in photoreceptor cell counts. However, when the retinas were pre-treated with MLA, an antagonist of the α7 nAChR, the regenerative effect of PNU-282987 was inhibited nih.gov. Specifically, in transgenic mice where Müller glial cells were labeled, PNU-282987 treatment resulted in the appearance of newly generated, labeled photoreceptors. This neurogenesis was blocked when MLA was administered prior to the PNU-282987 treatment nih.gov. These findings strongly support the hypothesis that the neurogenic effects of PNU-282987 in the adult mammalian retina are mediated through the activation of α7 nicotinic acetylcholine receptors.

| Treatment Group | Observed Effect on Retina | Interpretation |

|---|---|---|

| PNU-282987 | Increased photoreceptor cell count; generation of new photoreceptors from Müller glia. | PNU-282987 induces retinal neurogenesis. |

| Methyllycaconitine (MLA) + PNU-282987 | Inhibition of PNU-282987-induced increase in photoreceptor cells; no new photoreceptor generation. | The neurogenic effect of PNU-282987 is mediated by α7 nAChRs. |

Advanced Analytical Methodologies for Research and Quantification

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis in Biological Samples

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of compounds like Methyllycanonitine in complex biological matrices. Its ability to separate, identify, and quantify analytes makes it invaluable in pharmacokinetic studies, natural product analysis, and quality control. HPLC methods typically involve a stationary phase within a column and a mobile phase that carries the sample through the column. Separation is based on the differential partitioning of analytes between these two phases, influenced by their chemical properties. Detection is commonly achieved using UV-Vis detectors, but more sensitive detectors like mass spectrometers (LC-MS) are often coupled for enhanced specificity and lower detection limits.

While specific HPLC methods for this compound are not extensively detailed in the provided literature, general approaches for similar alkaloids and complex organic molecules are well-established. For instance, the analysis of methylxanthines utilizes HPLC, demonstrating its applicability to alkaloid quantification in biological systems nih.gov. Similarly, HPLC is a standard for quantifying various compounds, including amino acids and phenolic compounds, in biological and plant samples mdpi.comnih.govphcogres.com.

Reversed-Phase HPLC for Alkaloid Profiling in Plant Materials

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely adopted mode of HPLC, particularly for the analysis of moderately polar to non-polar compounds, including many alkaloids nih.govphenomenex.com. In RP-HPLC, a non-polar stationary phase (commonly C18 or C8 bonded silica) is used with a polar mobile phase (typically a mixture of water and organic solvents like acetonitrile (B52724) or methanol) phenomenex.comchromatographyonline.com. The separation principle relies on hydrophobic interactions, where more hydrophobic compounds are retained longer on the stationary phase.

RP-HPLC is instrumental in profiling alkaloid content in plant materials, allowing for the identification and relative quantification of different compounds within an extract csic.esresearchgate.net. For example, studies on related alkaloids like methyllycaconitine (B43530) have involved HPLC analysis for profiling in plant samples csic.es. The development of RP-HPLC methods for plant extracts aims to separate and quantify diverse secondary metabolites, providing a comprehensive chemical fingerprint of the plant material phcogres.comnih.gov. Such methods are crucial for identifying the presence and relative abundance of this compound in its natural sources.

Table 1: General RP-HPLC Parameters for Alkaloid Analysis

| Parameter | Description | Relevance to this compound |

| Stationary Phase | Non-polar (e.g., C18, C8 bonded silica) | Essential for hydrophobic interactions |

| Mobile Phase | Polar solvent mixture (e.g., water/acetonitrile or water/methanol) with buffer | Controls retention and selectivity |

| Detection | UV-Vis, Diode Array Detector (DAD), Mass Spectrometry (LC-MS) | UV-Vis for basic detection; MS for specificity and trace analysis |

| Elution Mode | Isocratic or Gradient | Gradient elution often preferred for complex mixtures |

| Application | Separation and quantification of alkaloids in plant extracts | Profiling and quantification in botanical sources |

Mass Spectrometry (MS) and Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis

Mass Spectrometry (MS), particularly when coupled with Liquid Chromatography (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS), offers unparalleled sensitivity, specificity, and structural information, making it ideal for the trace analysis of compounds like this compound in complex matrices. LC-MS/MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. In LC-MS, the eluent from the HPLC column is introduced into a mass spectrometer, where molecules are ionized and their mass-to-charge ratio (m/z) is measured. Tandem mass spectrometry (MS/MS) involves further fragmentation of selected ions (precursor ions) to generate characteristic product ions, providing a highly specific fingerprint for identification and quantification. This technique is particularly powerful for detecting and quantifying analytes at very low concentrations (trace levels) nih.govresearchgate.netnih.gov.

LC-MS/MS is routinely used for the trace analysis of various compounds, including pesticides and pharmaceutical agents, in environmental and biological samples nih.govuwm.eduresearchgate.net. For complex natural products like alkaloids, LC-MS/MS allows for the detection of compounds present in minute quantities, which might be missed by less sensitive methods. The ability to perform Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) provides high specificity for quantitative assays nih.gov.

Quantification in Animal Plasma and Brain Tissue

The analysis of this compound in animal plasma and brain tissue is crucial for understanding its pharmacokinetics and distribution in preclinical studies. LC-MS/MS is the preferred method for such analyses due to the low concentrations typically found in these matrices and the presence of interfering endogenous compounds. Methods have been developed for quantifying various molecules, including lipids and metabolites, in plasma and brain tissue, demonstrating the feasibility of such analyses mdpi.complos.org.

For instance, studies quantifying NAD(H) in mouse brain and plasma have shown strong correlations, highlighting the utility of LC-MS for correlating systemic and central nervous system levels of analytes mdpi.com. Similarly, methods for quantifying protein biomarkers in brain tissue and plasma are well-established mdpi.comsygnaturediscovery.com. Applying LC-MS/MS to quantify this compound in plasma and brain tissue would involve developing specific extraction protocols, optimizing chromatographic separation, and establishing sensitive MS/MS transitions (precursor to product ion pairs) for accurate measurement.

Table 2: Typical LC-MS/MS Parameters for Trace Analysis of Alkaloids

| Parameter | Description | Relevance to this compound |

| Ionization Mode | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) | ESI is common for alkaloids |

| Mass Analyzer | Triple Quadrupole (QqQ) for SRM/MRM, or QTOF/Orbitrap for high-resolution accurate mass (HRAM) | QqQ for sensitive quantification; HRAM for identification |

| Quantification Mode | Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) | Provides high specificity and sensitivity |

| Precursor Ion (m/z) | Determined from the molecular ion of this compound | Specific to the compound |

| Product Ion(s) (m/z) | Characteristic fragment ions resulting from collision-induced dissociation (CID) of the precursor ion | Specific fragmentation pattern for identification |

| Matrix | Plasma, brain tissue homogenate, urine, feces | Crucial for sample preparation and method validation |

Metabolite Identification in Preclinical Studies

Metabolite identification is a critical component of preclinical drug development, providing insights into how a compound is processed by the body nuvisan.comnih.govresearchgate.net. LC-MS/MS, particularly with high-resolution mass spectrometry (HRMS) capabilities, is the primary tool for this purpose. HRMS instruments, such as Q-TOF or Orbitrap, can provide accurate mass measurements, allowing for the determination of elemental compositions of metabolites, which greatly aids in their structural elucidation.

In preclinical studies, researchers analyze biological samples (plasma, urine, feces, tissues) from animal models treated with the compound of interest. LC-MS/MS workflows are employed to detect and identify potential metabolites by looking for compounds with masses corresponding to known metabolic transformations (e.g., hydroxylation, glucuronidation, methylation) of the parent compound. This process often involves comparing mass spectra and fragmentation patterns of detected unknowns with databases or predicted metabolite structures europa.euwuxiapptec.com. While specific metabolites of this compound have not been detailed in the provided results, this approach would be essential for characterizing its metabolic fate.

Application of Other Spectroscopic Techniques in Research Analytics (e.g., NMR for structural verification in synthetic work)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed structure of organic molecules, including complex alkaloids like this compound. NMR provides information about the connectivity of atoms, the chemical environment of nuclei (e.g., protons, carbons), and stereochemistry. Techniques such as ¹H NMR, ¹³C NMR, and various 2D NMR experiments (e.g., COSY, HSQC, HMBC) are routinely used for structural verification, especially in synthetic chemistry and natural product isolation saromics.commdpi.comeurolab-d.deaocs.orgnih.govmdpi.commdpi.com.

For this compound, NMR would be indispensable for confirming the structure of synthesized material or isolated natural products. ¹H NMR spectra reveal the number and types of protons, their chemical shifts indicating their electronic environment, and coupling patterns that show neighboring protons. ¹³C NMR provides information about the carbon skeleton. 2D NMR experiments are crucial for establishing connectivity between atoms, thereby elucidating the complete molecular structure. For instance, NMR is used to verify the structure of newly synthesized compounds and to confirm the identity and purity of reference standards mdpi.commdpi.comekb.eg.

Pharmacokinetic and Metabolic Research in Preclinical Systems

Absorption, Distribution, and Elimination Studies in Animal Models (e.g., rodents)

Research in animal models indicates that methyllycaconitine (B43530) is absorbed systemically, and it has been shown to be active when administered orally. wikipedia.org Pharmacokinetic studies have been conducted in rodents to characterize the concentration of MLA in plasma over time.

The analysis of MLA in biological matrices is typically performed using sensitive bioanalytical methods. A high-performance liquid chromatography-positive ion electrospray tandem mass spectrometry (LC-MS/MS) method has been developed and validated for the quantification of MLA in rat plasma and brain tissue. nih.gov This method involves protein precipitation with acetonitrile (B52724), followed by separation on a reversed-phase column and analysis by mass spectrometry in the multiple reaction monitoring mode. nih.gov The assay has demonstrated a linear dynamic range of 0.5–250 ng/mL with a lower limit of quantification of 0.5 ng/mL in rat plasma. nih.gov

While specific pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to maximum plasma concentration (Tmax), and elimination half-life (t½) in rodents are determined in such studies, the specific values from these preclinical investigations are not consistently reported in publicly available literature. Studies in other species, such as cattle, have also been performed to describe the elimination kinetics following oral administration of larkspur containing MLA, where serum concentrations were correlated with physiological responses. researcher.life

Brain Penetration Research and Regional Distribution in Animal Brains

Understanding the ability of MLA to cross the blood-brain barrier and its distribution within the central nervous system is critical for its application in neuropharmacological research. Studies in male Wistar rats have demonstrated that MLA exhibits rapid brain uptake following administration. nih.gov

The regional distribution within the brain is not uniform, showing a differential concentration that aligns with the known density of its target, the α7 nAChR. Specific binding in regions with high concentrations of α7 nAChRs is significantly higher than in non-specific regions. nih.gov For instance, the hypothalamus shows a particularly high concentration of MLA compared to other brain areas. nih.gov The distribution pattern observed with non-radiolabeled MLA is comparable to the receptor distribution reported for radiolabeled [ researchgate.netH]MLA in the rat brain. nih.gov

Quantitative binding assays have further detailed the distribution in specific brain nuclei. Studies using radiolabeled α-conotoxin-MII, which binds to a similar site as MLA on certain nAChR subtypes, have determined the density of these binding sites in key areas of the rat brain involved in reward and motor control. nih.gov

| Brain Region | Concentration (ng/g) | Reference |

|---|---|---|

| Hypothalamus | 1.60 | nih.gov |

| Striatum | 0.53 | nih.gov |

| Hippocampus | 0.46 | nih.gov |

| Midbrain | 0.37 | nih.gov |

| Frontal Cortex | 0.35 | nih.gov |

| Cerebellum | 0.30 | nih.gov |

| Brain Region | Parameter | Value | Reference |

|---|---|---|---|

| Striatum | Bmax (fmol/mg protein) | 9.8 | nih.gov |

| Kd (nM) | 0.63 | nih.gov | |

| Nucleus Accumbens | Bmax (fmol/mg protein) | 16.5 | nih.gov |

| Kd (nM) | 0.83 | nih.gov |

Identification and Characterization of Metabolites in Non-Human Organisms

Despite the characterization of its pharmacokinetic profile, detailed studies identifying and characterizing the metabolites of methyllycaconitine in non-human organisms are not extensively available in the scientific literature. The biotransformation pathway of MLA, including the identification of major metabolites and the enzyme systems responsible (e.g., cytochrome P450), has not been fully elucidated in preclinical models. Research on related norditerpenoid alkaloids suggests that understanding their metabolism is important for drug development, but specific data for MLA remains limited. acs.org

Toxicokinetic Investigations in Animal Strains (focus on research methodology rather than specific toxicity values)

Toxicokinetic studies are performed to relate the dose level and duration of exposure to a compound with its concentration in the body and the observed toxicity. Such investigations for MLA have been conducted in different inbred mouse strains to determine if variations in susceptibility to toxicity are related to differences in toxicokinetic profiles. oup.com

A common methodological approach involves the administration of the compound to multiple genetically distinct animal strains. oup.com In a study comparing the susceptible A/J mouse strain and the more resistant 129 strain, toxicokinetic profiles were determined following intravenous administration. oup.comresearchgate.net

The core methodology for these investigations includes:

Dosing: Mice are administered a specific percentage of the predetermined LD50 for their respective strain, typically via intravenous injection, to elicit clinical signs without causing lethality. oup.com

Sample Collection: A dedicated group of animals is used for each time point to avoid disrupting normal feeding and behavior patterns that can occur with serial sampling. oup.comnih.gov Animals are euthanized at defined intervals post-injection (e.g., 1, 2, 5, 10, 15, 30, and 60 minutes). oup.com Blood is collected, and serum is prepared for analysis. oup.com

Bioanalysis: Serum samples are analyzed to determine the concentration of MLA. The analytical method typically involves mass spectrometry operated in a full-scan MS-MS mode after fragmentation of the parent ion. oup.com Selected ion chromatograms are then used for the detection and quantification of the compound. oup.com

Data Analysis: The resulting serum concentration data over time are plotted on a semilogarithmic graph to visualize the toxicokinetic profile for each strain. researchgate.net This allows for a comparison of the elimination patterns between strains to assess whether pharmacokinetic differences can explain observed variations in toxicological susceptibility. oup.com

Ecological and Agronomic Research Perspectives

Distribution and Variability of Methyllycaconitine (B43530) Content in Plant Species (Delphinium spp., Consolida ambigua)

Methyllycaconitine is a characteristic constituent of many species within the Delphinium (larkspur) genus and has also been isolated from Consolida ambigua (garden larkspur). wikipedia.org The concentration of MLA within these plants is not static; it exhibits considerable variability depending on the species, geographical location, stage of phenological development, and the specific plant part. semanticscholar.org This variability is a critical factor in assessing the risk of toxicity to grazing livestock.

Several factors are known to influence the alkaloid content of larkspur, including the specific plant species, its stage of growth, the part of the plant, and environmental conditions. semanticscholar.org For instance, reproductive tissues often contain higher levels of alkaloids compared to vegetative parts. semanticscholar.org While a modern isolation procedure for MLA from the seeds of Consolida ambigua has been described, detailed quantitative studies on the variability of its concentration in this species are less prevalent in the current body of research. wikipedia.org

The following interactive data table summarizes findings on the concentration of Methyllycaconitine in various Delphinium species.

| Plant Species | Plant Part | Location/Conditions | Methyllycaconitine (MLA) Concentration (mg/g dry weight) | Total Toxic Alkaloid Concentration (mg/g dry weight) |

| Delphinium spp. (Tall Larkspur) | Whole Plant | Western U.S. Ranges | 0.0 - 7.1 | 9.3 - 38.8 |

| Delphinium grandiflorum | Roots | Not Specified | Present | Not Specified |

| Delphinium uralense | Aerial Parts | Not Specified | Present | Not Specified |

This table is based on available data and is intended for informational purposes. Actual concentrations can vary significantly.

Role in Plant-Herbivore and Plant-Insect Interactions (e.g., insecticidal properties)

The presence of Methyllycaconitine in Delphinium and Consolida species is a key component of their chemical defense strategy against herbivores and insects. nih.govnih.govtechscience.commdpi.comresearchgate.net The potent toxicity of MLA serves as a powerful deterrent to many would-be consumers. wikipedia.org

From an evolutionary perspective, the development of toxic alkaloids like MLA is a classic example of a plant defense mechanism. researchgate.net These compounds can repel or intoxicate insects and other herbivores, thereby protecting the plant from damage. mdpi.com The effectiveness of these chemical defenses is a major factor in the survival and reproductive success of the plant. nih.govnih.gov

Insecticidal Properties:

Methyllycaconitine has demonstrated significant insecticidal properties. wikipedia.org Its primary mode of action is as a potent antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs) in insects. nih.govnih.gov These receptors are crucial for neurotransmission in the insect central nervous system. umd.edu By blocking these receptors, MLA disrupts normal nerve function, leading to paralysis and death in susceptible insect species. wikipedia.org

Research has identified a range of insect species that are susceptible to the toxic effects of MLA. Studies have shown that MLA can cause over 50% mortality in species such as:

Empoasca abrupta (a species of leafhopper)

Heliothis virescens (the tobacco budworm)

Musca domestica (the housefly)

Spodoptera eridana (the southern armyworm) wikipedia.org

Conversely, some insect species have shown a degree of resistance to MLA, including Anopheles quadrimaculatus (a species of mosquito), Aphis fabae (the black bean aphid), Diabrotica undecimpunctuata howardi (the spotted cucumber beetle), and Tetranychus urticae (the two-spotted spider mite). wikipedia.org This variation in susceptibility highlights the co-evolutionary arms race between plants and insects, where some insects develop mechanisms to tolerate or detoxify plant defense compounds.

Research on Strategies for Mitigating Plant-Derived Compound Effects in Livestock (e.g., microbial degradation research)

The significant economic losses in the livestock industry due to larkspur poisoning have spurred research into mitigation strategies. ovid.com A promising area of investigation focuses on the detoxification capabilities of the rumen microbiome. nih.govopenrepository.commdpi.com The rumen is a complex ecosystem containing a diverse population of bacteria, protozoa, fungi, and archaea that can degrade and detoxify a wide range of plant secondary metabolites. nih.govmdpi.com

Ruminants can develop a tolerance to certain plant toxins through the adaptation of their rumen microbial populations. nih.gov This adaptation can involve the selection and proliferation of microbes that are capable of metabolizing the toxic compounds into less harmful substances. nih.gov While direct evidence for the microbial degradation of Methyllycaconitine is still an emerging area of research, the presence of Delphinium alkaloids has been detected in the rumen contents of cattle, indicating that these compounds are subject to the rumen environment. nih.govresearchgate.net

Current research in this field is exploring several avenues:

Identification of Detoxifying Microbes: Efforts are underway to isolate and identify specific rumen microorganisms that are capable of degrading diterpenoid alkaloids like MLA.

Understanding Degradation Pathways: Researchers are working to elucidate the biochemical pathways that these microbes use to break down toxic alkaloids.

Probiotic Development: A long-term goal is the development of probiotic supplements containing potent alkaloid-degrading microbes. nih.gov These could be administered to livestock to enhance their natural detoxification capabilities before they are introduced to high-risk pastures.

While the specific mechanisms of MLA degradation by rumen microbes are yet to be fully characterized, the broader understanding of microbial detoxification of other plant alkaloids, such as pyrrolizidine (B1209537) and terpene alkaloids, provides a strong foundation for this research. nih.govresearchgate.net The potential to harness the power of the rumen microbiome offers a sustainable and effective approach to mitigating the impact of poisonous plants on livestock. nih.govopenrepository.com

Future Directions and Emerging Research Avenues

Development of Novel Research Tools and Pharmacological Probes

Methyllycaconitine's high affinity and selectivity for certain nAChR subtypes, particularly the α7 nAChR, have made it an invaluable tool in neuroscience research. nih.gov However, the development of novel analogs and probes based on the MLA scaffold is a burgeoning area of investigation. The synthesis of simplified AE-bicyclic analogues of MLA represents a step towards creating new pharmacological probes with potentially altered selectivity and potency. nih.govacs.orgacs.orgnih.gov

Researchers are actively exploring the structure-activity relationships of MLA to design new molecules. nih.gov For instance, modifications to the ester and nitrogen side-chains have been shown to influence the antagonist activity of MLA analogs at human α7 nAChRs. nih.govacs.orgacs.orgnih.gov These synthetic efforts aim to produce a new generation of pharmacological tools that can dissect the function of specific nAChR subtypes with greater precision. The development of such probes is crucial for elucidating the physiological roles of these receptors in both normal and pathological states.

A key focus of this research is to develop noncompetitive inhibitors of nicotinic receptors, which could offer therapeutic advantages over competitive antagonists. nih.gov By targeting non-agonist binding sites, these novel compounds could provide a more nuanced modulation of nAChR activity. nih.gov

| Compound | Modification | Antagonist Effect | Reference |

|---|---|---|---|

| Methyllycaconitine (MLA) | Natural Compound | Inhibited agonist response to 3.4 ± 0.2% of normalized responses | nih.gov |

| Analogue 16 | Benzyl (B1604629) N-side-chain | Reduced agonist response to 53.2 ± 1.9% of normalized responses | nih.gov |

| Analogue 19 | Modified ester and nitrogen side-chains | Reduced agonist response to 56.7 ± 2.5% of normalized responses | nih.gov |

| Analogue 17 | Modified ester and nitrogen side-chains | Reduced agonist response to 64.3 ± 2.2% of normalized responses | nih.gov |

Exploration of Untapped Biological Activities and Mechanisms

Beyond its well-characterized antagonism at α7 nAChRs, MLA may possess a range of untapped biological activities. Early research explored its potential as a therapeutic agent for spastic paralysis and highlighted its insecticidal properties. wikipedia.org More recent studies have suggested a role for MLA in modulating the reinforcing effects of drugs of abuse, such as nicotine (B1678760) and cocaine, indicating its potential in addiction research. nih.gov

Furthermore, evidence suggests that MLA's activity is not strictly limited to the α7 nAChR subtype. It has been shown to be a potent antagonist of α-conotoxin-MII-sensitive presynaptic nAChRs in the rat striatum, which are thought to be composed of α3/α6β2β3* subunits. nih.gov This finding challenges the view of MLA as a purely α7-selective antagonist and opens up new avenues for investigating its effects on other nAChR subtypes and their associated physiological processes. nih.gov

The contrasting effects of MLA in different animal models of heroin reinstatement further underscore the complexity of its biological actions and the need for more in-depth mechanistic studies. nih.gov Future research should aim to systematically screen MLA and its analogs against a broader panel of nAChR subtypes and other potential molecular targets to uncover novel therapeutic applications.

Integration of Omics Technologies (e.g., transcriptomics, proteomics) in Methyllycaconitine Research

To date, the application of high-throughput omics technologies, such as transcriptomics and proteomics, in the study of Methyllycaconitine's biological effects remains largely unexplored. These powerful approaches offer the potential to gain a global and unbiased understanding of the molecular changes induced by MLA in various biological systems.

Transcriptomic analysis, for instance, could reveal the genome-wide changes in gene expression in response to MLA treatment in neuronal and non-neuronal cells. This could help identify novel signaling pathways and cellular processes modulated by MLA. Similarly, proteomics would enable the large-scale analysis of protein expression and post-translational modifications, providing insights into the downstream effects of nAChR modulation by MLA. cellsignal.com For example, a global proteomics analysis could identify proteins that are up- or down-regulated following MLA treatment, potentially revealing new biomarkers of its activity. mdpi.com

The integration of these omics datasets could provide a more comprehensive picture of MLA's mechanism of action, moving beyond its direct interaction with nAChRs to its broader impact on cellular function. This approach could be particularly valuable in identifying the molecular basis of its potential therapeutic effects and any off-target activities.

Computational and Artificial Intelligence Approaches in Drug Discovery and Mechanism Elucidation

Computational modeling has already proven to be a valuable tool in the study of Methyllycaconitine and its analogs. nih.gov Techniques such as quantitative structure-activity relationship (QSAR) modeling and pharmacophore development have been used to understand the molecular interactions of MLA analogs with nAChRs and to identify novel noncompetitive inhibitors. nih.gov These computational approaches have successfully guided the identification of new molecules with inhibitory activity from large chemical databases. nih.gov

The increasing sophistication of artificial intelligence (AI) and machine learning (ML) presents exciting new opportunities for MLA-related drug discovery. mit.eduyoutube.commdpi.com AI algorithms can be trained on existing data to predict the biological activity of novel MLA analogs, thereby accelerating the design and optimization of new drug candidates. mdpi.com Generative AI models can even be used to design entirely new molecules with desired pharmacological properties based on the MLA scaffold. youtube.com

Furthermore, AI can be employed to analyze complex biological data, such as those generated from omics studies, to identify novel drug targets and to elucidate the mechanisms of action of MLA and its derivatives. As the volume and complexity of data in pharmaceutical research continue to grow, the integration of AI and computational approaches will be essential for streamlining the drug discovery process for MLA-based compounds. mit.edu

Identification of Knowledge Gaps and Prioritization for Future Academic Inquiry

Despite the progress in Methyllycaconitine research, several key knowledge gaps remain, which should be prioritized in future academic inquiry. A critical area for investigation is the precise selectivity profile of MLA across the full spectrum of nAChR subtypes. While it is widely used as an α7-selective antagonist, evidence of its activity at other subtypes necessitates a more comprehensive characterization. nih.gov

Another priority is the development of more potent and selective MLA analogs. While synthetic efforts have yielded promising compounds, further optimization is needed to achieve antagonist activity comparable to that of the parent molecule, and to develop probes with even greater subtype selectivity. nih.govacs.orgnih.gov The synthesis of simpler, more accessible analogs would also facilitate broader research applications. nih.govacs.orgacs.orgnih.gov

The lack of studies employing omics technologies represents a significant knowledge gap. Future research should prioritize the use of transcriptomics, proteomics, and other omics approaches to gain a systems-level understanding of MLA's biological effects.

Q & A

Q. How should researchers design experiments to evaluate Methyllycanonitine’s receptor selectivity and specificity?

To assess receptor selectivity, employ competitive binding assays with radiolabeled ligands (e.g., α7 vs. α4β2 nicotinic acetylcholine receptors). Include positive and negative controls to validate assay specificity. Use dose-response curves to calculate IC₅₀ values and compare affinity profiles. Ensure reproducibility by detailing buffer conditions, incubation times, and temperature in the methods section . For in vivo studies, justify animal models (e.g., knockout mice) to isolate receptor subtypes .

Q. What methodological steps ensure reproducibility in this compound studies?

- Detailed protocols : Document compound purity (HPLC/MS data), solvent preparation, and storage conditions to avoid batch variability .

- Standardized assays : Use established protocols (e.g., patch-clamp electrophysiology for ion channel studies) and cite validation methods from prior literature .

- Data transparency : Publish raw data (e.g., binding kinetics) in supplementary materials, adhering to journal guidelines for chemical characterization .

Q. How can researchers determine appropriate this compound dosages for in vitro and in vivo studies?

For in vitro work, conduct pilot toxicity assays (e.g., MTT assays) to identify non-cytotoxic ranges. Reference prior studies using similar cell lines (e.g., SH-SY5Y for neuropharmacology) and adjust concentrations based on receptor density . In vivo doses should align with pharmacokinetic data (e.g., bioavailability, half-life) from preclinical models. Justify dose selection using dose-response meta-analyses of existing literature .

Advanced Research Questions

Q. How should contradictions between in vitro and in vivo results for this compound be resolved?

- Contextual analysis : Compare experimental conditions (e.g., receptor isoform expression levels, metabolic clearance in vivo) .

- Systematic reviews : Aggregate data across studies to identify confounding variables (e.g., off-target effects in complex systems) .

- Mechanistic follow-up : Use knock-in/knockout models or tissue-specific antagonists to isolate pathways conflicting with in vitro findings .

Q. What frameworks integrate this compound findings across disparate model systems (e.g., cell lines, animal models, computational simulations)?